molecular formula C10H13N B1207884 3-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 29726-60-1

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1207884
CAS RN: 29726-60-1
M. Wt: 147.22 g/mol
InChI Key: UEKQPSAKUNXFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has attracted significant attention due to its structural and chemical properties, which make it of interest in various chemical syntheses and potentially in medicinal chemistry. It is a derivative of the tetrahydroisoquinoline family, which is known for its presence in numerous biologically active compounds and its applications in diverse synthetic endeavors.

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One common approach involves the starting from phenethylamine, which undergoes acetylation, cyclization, and reduction to yield the target compound. Methods have evolved from multi-step processes to more efficient one-step procedures, highlighting the advancements in synthetic strategies to simplify production and increase yield. For instance, Shao Ying-lu (2007) described a simplified method involving acetylation with acetyl chloride, cyclization with PPA, and reduction with potassium borohydride, while Song Hong-rui (2011) reported an improved synthetic process with an overall yield of 80.8% (Shao Ying-lu, 2007) (Song Hong-rui, 2011).

Scientific Research Applications

Neuroprotective Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated significant neuroprotective activity. It interacts with dopamine receptors and shows antidepressant-like effects, making it a potential candidate for depression therapy. The compound's neuroprotective qualities are underscored by its ability to inhibit both MAO-A and B enzyme activities and increase neurotransmitter levels in the brain, potentially beneficial for controlling adverse CNS inflammatory processes associated with depression (Możdżeń, Babińska, Wójcikowski, & Antkiewicz‐Michaluk, 2019). Additionally, its role in protecting dopaminergic neurons, especially in Parkinson's disease contexts, is highlighted in studies where 1MeTIQ exerted neuroprotective action against various dopaminergic neurotoxins (Kotake et al., 2005).

Therapeutic Potential in Cancer and Infectious Diseases

1-Methyl-1,2,3,4-tetrahydroisoquinoline is part of a class of compounds with notable success in drug discovery for cancer and central nervous system disorders. These derivatives may also hold promise for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. The US FDA approval of trabectedin, a related compound, for treating soft tissue sarcomas, marks a significant milestone in anticancer drug discovery (Singh & Shah, 2017).

Chemical Synthesis and Modification

Recent research has focused on the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, as these compounds can serve as precursors for various alkaloids with a range of biological activities. Multicomponent reactions, particularly those involving isomerization of the iminium intermediate, have been highlighted in this field. These synthetic routes are critical for developing new therapeutic leads based on this chemical structure (Kaur & Kumar, 2020).

Mechanism of Action

Target of Action

3-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It primarily targets dopamine (DA) receptors, interacting with their agonistic conformation . It also inhibits the activity of both monoamine oxidase A and B (MAO A/B) enzymes .

Mode of Action

1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism towards COMT-dependent O-methylation . It also has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .

Biochemical Pathways

1MeTIQ affects various biochemical pathways. It has been found to have a significant impact on dopamine metabolism . It also has free radicals scavenging properties and antagonizes the glutamatergic system , which may play an essential role in neuroprotection.

Pharmacokinetics

It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action are diverse. It has been found to have neuroprotective properties , and it can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also has antiaddictive properties, as demonstrated in studies with cocaine self-administered rats .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other biogenic amines and electrophilic compounds can affect the formation of 1MeTIQ . More research is needed to fully understand how environmental factors influence the action of 1MeTIQ.

Future Directions

The future research directions for 3-Methyl-1,2,3,4-tetrahydroisoquinoline are promising. Due to its diverse biological activities against various infective pathogens and neurodegenerative disorders, there is considerable interest in the scientific community for the development of novel THIQ analogs with potent biological activity . Furthermore, it has potential as a drug for combating substance abuse, through the attenuation of craving .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of monoamine neurotransmitters in the brain . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards O-methylation . These interactions highlight its potential in modulating neurotransmitter levels and protecting against neurodegenerative disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the formation of free radicals and reduce oxidative stress, thereby protecting cells from damage . Furthermore, it affects the levels of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and reducing the production of free radicals . This compound also inhibits the activity of MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin . These molecular interactions are essential for its neuroprotective and neurorestorative properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal conditions and exhibits long-term neuroprotective effects . Over time, it continues to inhibit oxidative stress and maintain neurotransmitter levels, which are crucial for its sustained neuroprotective action . Additionally, its degradation products do not exhibit significant toxicity, making it a promising candidate for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective effects without causing adverse reactions . At higher doses, it may lead to toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of neurotransmitters like dopamine and serotonin . These interactions affect metabolic flux and metabolite levels, contributing to its neuroprotective properties . Additionally, it undergoes enzymatic synthesis in the brain, further highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific regions . These interactions are crucial for its effective distribution and therapeutic action . Moreover, its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the mitochondrial-synaptosomal fraction of the brain, where it exerts its neuroprotective effects . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in these subcellular regions is essential for its role in modulating neurotransmitter levels and protecting against neurodegeneration .

properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQPSAKUNXFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874097
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29726-60-1
Record name 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.0 g of 3-methylisoquinoline(21 mM) and 50 ml of methanol were mixed and 0.84 g of platinum oxide was added thereto. The mixture was subjected to hydrogenation at 40 psi and filtered. The filtrate was concentrated under a reduced pressure, to give 3.3 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.